Sulfobromophthalein
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
297-83-6 |
|---|---|
Formule moléculaire |
C20H10Br4O10S2 |
Poids moléculaire |
794.0 g/mol |
Nom IUPAC |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |
Clé InChI |
OHTXTCNTQJFRIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Autres numéros CAS |
297-83-6 |
Numéros CAS associés |
71-67-0 (di-hydrochloride salt) |
Synonymes |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origine du produit |
United States |
Molecular and Cellular Interaction Mechanisms of Sulfobromophthalein
Elucidation of Organic Anion Transporter Interactions
The transport of Sulfobromophthalein and its glutathione (B108866) conjugate across hepatocyte membranes is orchestrated by members of the organic anion transporter superfamily. The initial uptake from blood into the liver is handled by Organic Anion Transporting Polypeptides (OATPs), which are part of the Solute Carrier (SLC) family. wikipedia.org Following intracellular conjugation, the resulting this compound-glutathione (BSP-GSH) conjugate is exported from the hepatocyte into the bile canaliculus by Multidrug Resistance-Associated Proteins (MRPs), which are ATP-dependent efflux pumps. ncats.io Studies using isolated hepatocytes have indicated that both the parent this compound molecule and its glutathione conjugate may share a common transport mechanism for uptake, as BSP competitively inhibits the transport of BSP-GSH.
The uptake of this compound from the portal blood into hepatocytes is the first and crucial step in its hepatic clearance. This process is mediated by several members of the Organic Anion Transporting Polypeptide (OATP) family, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes. wikipedia.orgnih.gov These transporters facilitate the Na+-independent uptake of a wide range of amphipathic organic anions, including endogenous compounds like bile acids and bilirubin (B190676), as well as numerous xenobiotics and drugs. wikipedia.org The key OATPs involved in the hepatic disposition of drugs are OATP1B1, OATP1B3, and OATP2B1. wikipedia.org
OATP1B1, encoded by the SLCO1B1 gene (formerly known as OATP2, OATP-C, or LST-1), is a major hepatic uptake transporter that plays a critical role in the clearance of many substances, including this compound. It is localized to the basolateral membrane of human hepatocytes. this compound demonstrates high-affinity interaction with OATP1B1. nih.gov Research has shown that this compound acts as a potent inhibitor of OATP1B1-mediated transport, with one study reporting an inhibition constant (Kᵢ) value of 44 nM for the inhibition of 17β-glucuronosyl estradiol (B170435) uptake. As a substrate, the affinity of this compound for OATP1B1 has been characterized by Michaelis-Menten constant (Kₘ) values ranging from approximately 0.25 µM to 0.76 µM in different experimental systems.
OATP1B3, encoded by the SLCO1B3 gene (and previously identified as OATP8), is another liver-specific transporter localized to the basolateral membrane of hepatocytes. arigobio.com It shares significant amino acid identity and overlapping substrate specificity with OATP1B1. OATP1B3 also mediates the high-affinity uptake of this compound. nih.gov Transport studies in various cell systems have determined the Michaelis-Menten constant (Kₘ) for this compound uptake by OATP1B3 to be in the range of 0.4 µM to 3.3 µM. nih.gov Like OATP1B1, OATP1B3 is crucial for the hepatic clearance of bile acids, various drugs, and toxins. arigobio.com
| Transporter | Gene | Common Substrates | Kₘ for this compound (µM) | Reference(s) |
| OATP1B1 | SLCO1B1 | Statins, Estradiol-17β-glucuronide, Bilirubin | 0.25 - 0.76 | |
| OATP1B3 | SLCO1B3 | Digoxin, Bile acids, Statins | 0.4 - 3.3 | nih.gov |
Beyond the major OATP1B subfamily, other organic anion transporters are present in the liver. Human Organic Anion Transporter 2 (OAT2), encoded by the SLC22A7 gene, is highly expressed in the liver. However, studies characterizing its substrate specificity have shown that, unlike its interactions with many other organic compounds, the transport activity of OAT2 is not inhibited by this compound, suggesting it is not a significant transporter for this compound.
In contrast, Organic Anion Transporter 7 (OAT7), encoded by SLC22A9, is a liver-specific transporter that is also localized to the sinusoidal membrane of hepatocytes. While its primary substrates are sulfate-conjugated steroids like estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate, studies have demonstrated that OAT7 does interact with this compound. OAT7 functions as an exchanger, for instance, trading sulfate conjugates for short-chain fatty acids like butyrate.
The inhibitory potential of various compounds on OATP transporters can differ significantly depending on the substrate used in the assay, a phenomenon known as substrate-dependent inhibition. researchgate.netcapes.gov.br Studies comparing the inhibition of OATP1B1 using prototypical substrates like this compound, estradiol-17β-glucuronide (E₂G), and estrone-3-sulfate (E₁S) have revealed that the calculated IC₅₀ values for a given inhibitor can vary dramatically. capes.gov.br For example, the IC₅₀ values for the inhibitor ritonavir (B1064) showed a 117-fold difference depending on the OATP1B1 substrate used. capes.gov.br Similarly, clinically relevant inhibitors like cyclosporin (B1163) A and rifampin also exhibit significant variation in their IC₅₀ values across different substrates.
Mutual inhibition studies have further detailed these complex interactions. researchgate.netcapes.gov.br While some substrates compete for the same binding site (competitive inhibition), others interact differently. capes.gov.br For instance, this compound was found to noncompetitively inhibit the uptake of E₂G by OATP1B1, suggesting they may bind to different sites or that the binding of one affects the transporter's conformation in a way that hinders the transport of the other. researchgate.netcapes.gov.br In contrast, this compound competitively inhibited the uptake of E₁S. researchgate.netcapes.gov.br This highlights the complexity of OATP1B1's binding and transport mechanisms and underscores the importance of selecting appropriate substrates for in vitro drug-drug interaction studies. capes.gov.br
| Inhibitor | OATP1B1 Substrate | IC₅₀ (µM) | Fold Difference | Reference(s) |
| Ritonavir | Estradiol-17β-glucuronide | 0.06 | 117x | capes.gov.br |
| Estrone-3-sulfate | 0.61 | capes.gov.br | ||
| This compound | 7.0 | capes.gov.br | ||
| Cyclosporin A | Estradiol-17β-glucuronide | 0.28 | 6x | capes.gov.br |
| Estrone-3-sulfate | 0.44 | capes.gov.br | ||
| This compound | 1.6 | capes.gov.br |
Canalicular Membrane Transport by Multidrug Resistance-Associated Proteins (MRPs)
Role of MRP2 (ABCC2) in Biliary Excretion
Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is a key transporter located on the canalicular membrane of hepatocytes responsible for the secretion of a wide array of organic anions, including conjugated bilirubin and various drug metabolites, into the bile. this compound, particularly after its conjugation with glutathione in the hepatocyte, is a well-established substrate for MRP2. ncats.iotandfonline.com
Investigations into MRP3 (ABCC3) Expression and Function
Multidrug resistance-associated protein 3 (MRP3), or ABCC3, is another member of the ABC transporter family. Unlike MRP2, which is apically located, MRP3 is found on the basolateral (sinusoidal) membrane of hepatocytes. Its primary role is to transport organic anions, particularly glucuronide and glutathione conjugates, from the liver back into the bloodstream.
Under normal physiological conditions, the expression of MRP3 in the liver is relatively low. researchgate.net However, in situations of impaired MRP2 function, such as in Dubin-Johnson syndrome (a human genetic disorder caused by MRP2 mutations) or in Mrp2-deficient animal models, the expression of MRP3 is often upregulated. This upregulation is considered a compensatory mechanism, providing an alternative route for the efflux of conjugated organic anions from the hepatocyte, thereby preventing their intracellular accumulation and potential toxicity. For example, in hyperbilirubinemic rats with deficient Mrp2, an elevated expression of Mrp3 is observed. MRP3 preferentially transports glucuronidated compounds over glutathione conjugates.
Competitive Inhibition Studies of Organic Anion Transport Systems
The transport of this compound is not exclusive and is subject to competition from other organic anions that share the same transport pathways. Competitive inhibition studies have been instrumental in characterizing the substrate specificity of the transporters involved.
In vitro studies using OATP1B1-transfected cells have shown that the inhibitory potency of various compounds against OATP1B1-mediated transport can be substrate-dependent. nih.gov When comparing the prototypical substrates estradiol-17β-glucuronide (E₂G), estrone-3-sulfate (E₁S), and this compound (BSP), it was found that BSP noncompetitively inhibited E₂G uptake, while it competitively inhibited E₁S uptake. nih.gov Conversely, E₁S exhibited atypical kinetics on BSP uptake. nih.gov
Furthermore, studies with rat organic anion transporting polypeptide 1 (oatp1) and Na+/taurocholate cotransporting polypeptide (ntcp) have demonstrated mutual competitive inhibition between the uptake of this compound and taurocholic acid for both transporters. ATP-dependent BSP transport in canalicular membrane vesicles is competitively inhibited by dinitrophenyl-glutathione (GSDNP) and bilirubin diglucuronide. However, it is not inhibited by substances like daunomycin, taurocholate, and reduced glutathione.
The table below summarizes the findings from various competitive inhibition studies involving this compound and other organic anions on different transport systems.
| Transporter/System | Interacting Compound | Type of Inhibition on BSP Transport | Reference |
| OATP1B1 | Estradiol-17β-glucuronide (E₂G) | BSP noncompetitively inhibits E₂G uptake | nih.gov |
| OATP1B1 | Estrone-3-sulfate (E₁S) | BSP competitively inhibits E₁S uptake | nih.gov |
| rat oatp1 | Taurocholic acid | Mutual competitive inhibition | |
| rat ntcp | Taurocholic acid | Mutual competitive inhibition | |
| Canalicular Membrane Vesicles (ATP-dependent transport) | Dinitrophenyl-glutathione (GSDNP) | Competitive inhibition | |
| Canalicular Membrane Vesicles (ATP-dependent transport) | Bilirubin diglucuronide | Competitive inhibition | |
| Canalicular Membrane Vesicles (ATP-dependent transport) | Daunomycin | No inhibition | |
| Canalicular Membrane Vesicles (ATP-dependent transport) | Taurocholate | No inhibition | |
| Canalicular Membrane Vesicles (ATP-dependent transport) | Reduced glutathione | No inhibition | |
| Organic anion-transporting polypeptide (oatp) | Bilirubin | Inhibition (43%) at 0.01 mmol/L | |
| Organic anion-transporting polypeptide (oatp) | Indocyanine green | Competitive inhibition (81% at 0.1 mmol/L) |
Binding Kinetics with Intracellular Ligand Proteins
Once inside the hepatocyte, this compound does not remain free in the cytosol but binds to a class of abundant intracellular proteins known as ligandins. This binding is crucial for sequestering the organic anion, thereby facilitating its net uptake into the cell and preventing its reflux back into the circulation before it can be metabolized and excreted.
Interaction with Glutathione S-Transferases (Ligandin)
The term "ligandin" collectively refers to the Glutathione S-Transferases (GSTs), a family of enzymes that play a dual role in the cell. They catalyze the conjugation of various electrophilic compounds with glutathione, a key step in detoxification, and they also function as non-catalytic binding proteins for a wide range of endogenous and exogenous compounds, including this compound.
The interaction between human GSTA1-1 and BSP has been characterized as biphasic, involving both a high-affinity and a low-affinity binding site. The high-affinity site binds BSP approximately 80 times more tightly than the low-affinity site. Interestingly, binding of BSP to this high-affinity site does not inhibit the catalytic activity of the enzyme. In contrast, the binding to the low-affinity site, which is likely located at or near the active site, results in non-competitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The binding of BSP is primarily driven by hydrophobic interactions. Studies with Schistosoma japonicum GST (Sj28GST) also show that BSP is a potent inhibitor.
Characterization of Non-Covalent Binding with Cytosolic Proteins
The binding of this compound to cytosolic proteins is a non-covalent interaction. This was demonstrated in early studies that identified a protein with a molecular weight of approximately 12,000 in the cytosol of various tissues, including the liver, which binds long-chain fatty acids and other lipids. While this protein showed a greater affinity for unsaturated fatty acids, it also bound other anions, including this compound, indicating that the binding is not solely dependent on a negative charge. Affinity chromatography using this compound coupled to agarose (B213101) has been successfully used to purify ligandin from rat liver cytosol, further confirming the strong, specific, yet non-covalent nature of this interaction. ebm-journal.org
Membrane Permeability and Efflux Mechanisms in Cellular Models
The ability of this compound to cross cellular membranes is fundamental to its physiological disposition. This process is not solely dependent on passive diffusion but is significantly influenced by the activity of various efflux transporters.
Cellular models, such as Caco-2 cells, are widely used to study the permeability and transport of compounds. These models have revealed that the permeability of certain compounds can be highly directional, indicating the involvement of active transport processes. For instance, the permeability of sulfasalazine, another organic anion, is significantly higher in the basolateral to apical direction than in the reverse, a process dependent on multidrug resistance-associated proteins.
The concept of selective permeability is central to understanding how cells regulate the passage of molecules across their membranes. The cell membrane acts as a semi-permeable barrier, and transport proteins, including efflux pumps, are crucial in controlling the movement of specific substances. Efflux pumps are a critical mechanism of resistance in various contexts, from antibiotic resistance in bacteria to chemotherapy resistance in cancer cells, by actively expelling drugs from the cell. While direct studies on BSP permeability using modern techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) are not detailed in the provided context, the principles of passive diffusion and active efflux are highly relevant to its transport. Antisera against the hepatic plasma membrane fatty acid-binding protein have been shown to selectively inhibit the hepatocellular uptake of oleate (B1233923) but not that of this compound, suggesting distinct uptake mechanisms. uniud.it
Modulation of Hepatic Lipid Secretion in Experimental Systems
The biliary secretion of lipids, primarily phospholipids (B1166683) and cholesterol, is closely linked to the secretion of bile salts. While direct studies focusing solely on the modulation of hepatic lipid secretion by this compound are less common, its interaction with the transport systems responsible for bile salt and organic anion excretion provides insights into its potential indirect effects.
The secretion of bile salts into the bile canaliculus is a primary driver of bile flow and is mediated by the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter. uzh.ch The secretion of biliary lipids is coupled to this bile salt secretion. BSP, as an organic anion, is also actively secreted into the bile, primarily by the Multidrug Resistance-associated Protein 2 (MRP2), another ABC transporter. uzh.ch
In experimental models of cholestasis, where bile flow is impaired, the expression and function of these canalicular transporters can be altered. For instance, in Bsep knockout mice, which model a form of progressive familial intrahepatic cholestasis, the biliary secretion of bile salts is significantly reduced. Unexpectedly, in these mice, the biliary secretion of phospholipids and cholesterol is increased. This phenomenon is attributed to the elevated hepatic expression of canalicular lipid transport proteins, namely Mdr2 (the phospholipid transporter) and Abcg5/g8 (the cholesterol transporter).
Given that BSP is a substrate for MRP2, its administration could potentially compete with other organic anions for biliary excretion. uzh.ch High loads of BSP could potentially influence the canalicular environment and indirectly affect lipid secretion. For example, in isolated perfused rat liver systems, the hepatotoxicant cadmium was shown to inhibit the uptake and excretion of both BSP and its glutathione conjugate, leading to cholestasis. Cholestatic conditions are known to alter membrane fluidity and the function of membrane transporters, which could, in turn, affect lipid secretion.
Research on the flavonoid taxifolin (B1681242) in HepG2 cells has shown that it can decrease hepatic lipid synthesis and concomitantly decrease the secretion of apolipoprotein B (apoB), a key component of very-low-density lipoproteins (VLDL), while increasing the secretion of apolipoprotein A-I (apoA-I), the major protein in high-density lipoproteins (HDL). While this study does not directly involve BSP, it illustrates how compounds that interact with hepatic metabolic pathways can modulate lipid secretion.
The table below presents findings related to the modulation of canalicular transporters and lipid secretion in relevant experimental models.
| Experimental Model | Key Finding | Implication for Lipid Secretion | Reference |
| Bsep⁻/⁻ mice | Increased biliary secretion of phospholipids and cholesterol. | Increased expression of canalicular lipid transporters (Mdr2, Abcg5/g8). | |
| Isolated Perfused Rat Liver with Cadmium | Inhibition of BSP uptake and excretion, leading to cholestasis. | Cholestasis can alter membrane properties and transporter function, potentially affecting lipid secretion. | |
| HepG2 cells with Taxifolin | Decreased hepatic lipid synthesis and apoB secretion; increased apoA-I secretion. | Demonstrates modulation of lipoprotein secretion by external compounds. |
Biotransformation and Metabolic Fate in Experimental Models
Glutathione (B108866) Conjugation Pathways
The conjugation of Sulfobromophthalein with glutathione (GSH) is the principal metabolic pathway facilitating its excretion. This process converts the hydrophobic BSP molecule into a more water-soluble and readily transportable form. The transfer of BSP from the blood to the bile is heavily reliant on this conjugation process.
The conjugation of BSP with GSH is not a spontaneous reaction but is enzymatically catalyzed by Glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in cellular detoxification by attaching the sulfhydryl group of glutathione to electrophilic substrates. In the case of BSP, GSTs bind both the dye at a hydrophobic site (H-site) and GSH at a hydrophilic site (G-site), which collectively form the enzyme's active site. This binding activates the GSH thiol group, enabling a nucleophilic attack on the BSP molecule to form a thioether bond.
Soluble GSTs have been identified as key players in this process. Research on rat liver has shown that these enzymes can only access and catalyze the conjugation of BSP that is present in the aqueous phase of the cell, not BSP that is bound to membranes. The rate of this enzymatic catalysis is influenced by the activation of transcription factors like Nrf2, which regulates the expression of GST genes. Studies in mice have demonstrated that activation of Nrf2 leads to increased GST expression and, consequently, enhanced BSP-GSH conjugation activity and biliary excretion.
The interaction between BSP and GSTs is complex. Human class Alpha GST (hGSTA1-1), for instance, exhibits two types of binding sites for BSP: a high-affinity site and a low-affinity site. Binding to the low-affinity site is believed to occur at or near the enzyme's active site, leading to non-competitive inhibition of its catalytic activity with other substrates.
The primary product of the enzymatic reaction is the this compound-glutathione conjugate, often abbreviated as BSP-SG. This conjugate is formed through a thioether linkage between the sulfur atom of glutathione and the BSP molecule. Chromatographic analysis of bile from both humans and experimental animals following BSP administration has confirmed that the vast majority of the excreted dye is in this conjugated form. In some instances, a diconjugate, where two molecules of glutathione are attached to one molecule of BSP (BSP-(SG)2), has also been identified, although it represents a minor component.
Table 1: Identified Metabolites of this compound This table is interactive. You can sort the data by clicking on the headers.
| Metabolite Name | Abbreviation | Type of Conjugate |
|---|---|---|
| (this compound)glutathione conjugate | BSP-SG | Mono-glutathione |
The rate of BSP conjugation is intrinsically linked to the availability of intracellular glutathione. Depletion of cellular GSH is expected to hamper the conjugation process. Studies using isolated rat hepatocytes where cellular glutathione was depleted with agents like styrene (B11656) oxide showed a complete inhibition of the conjugation step. Interestingly, this inhibition of conjugation did not affect the initial rate at which hepatocytes took up BSP from the surrounding medium, indicating that uptake and conjugation are distinct, sequential steps.
Further research in rats, both in vivo and in perfused liver models, explored the relationship between hepatic GSH content and the biliary excretion of the BSP-GSH conjugate. Even after pretreating rats with buthionine sulfoximine, a potent inhibitor of GSH synthesis, to achieve almost complete depletion of the measurable hepatic GSH pool, the excretion of the BSP-GSH conjugate was surprisingly sustained at a high rate. This suggests that a residual capacity for de novo GSH synthesis is sufficient to maintain a high rate of conjugation, and the process is only impaired at exceptionally low hepatic GSH levels. This implies that the affinity of the conjugating system for GSH is very high. However, administration of high concentrations of chemicals that undergo GSH conjugation can lead to significant depletion of GSH stores in the liver and other tissues.
Table 2: Impact of Glutathione (GSH) Depletion on this compound (BSP) Metabolism in Experimental Models This table is interactive. You can sort the data by clicking on the headers.
| Experimental Model | Method of GSH Depletion | Observation on BSP Conjugation | Finding | Citation |
|---|---|---|---|---|
| Isolated Rat Hepatocytes | Styrene Oxide | Conjugation was completely inhibited. | Initial uptake rate of BSP was unaffected. |
Identification of Specific Glutathione Conjugates
Glucuronidation Pathways in Isolated Hepatocytes
While glutathione conjugation is the dominant metabolic pathway for this compound, the possibility of other pathways, such as glucuronidation, has been considered. Glucuronidation involves the attachment of glucuronic acid to a substrate, a common detoxification reaction in the liver. However, research indicates that glucuronidation is not a significant metabolic fate for BSP itself. In studies using isolated rat hepatocytes to investigate the transport of other compounds, such as lithocholate and its glucuronide, BSP was used as an inhibitor. capes.gov.br Similarly, in studies of the organic anion transporter OAT7, it was found that while sulfate (B86663) conjugates interacted with the transporter, glucuronide and glutathione conjugates did not show inhibitory effects. The primary conjugate excreted in bile is the glutathione adduct, with little to no evidence for the formation of a BSP-glucuronide.
Extrahepatic Metabolism Investigations in Animal Tissues
Although the liver is the main organ for BSP metabolism, investigations have explored its distribution and potential metabolism in other tissues. When BSP was administered intravenously to rats, it was found that its distribution was not limited to the blood and liver. Significant amounts of the dye were detected in the kidney, spleen, and lung. While the enzyme responsible for BSP conjugation, glutathione S-transferase, is present in extrahepatic tissues, its activity is only a small fraction of that found in the liver. Over time, the BSP distributed in these extrahepatic sites is eventually mobilized and transported to the liver for ultimate excretion into the bile. Therefore, while extrahepatic tissues serve as temporary distribution sites, the liver remains the overwhelmingly dominant site of BSP metabolism and clearance.
Biotransformation in Ocular Tissues (e.g., Rabbit Eye)
The biotransformation of this compound (BSP) within ocular tissues has been a subject of investigation in experimental models, particularly the rabbit eye, to understand the metabolic capabilities of these specialized tissues. Research has demonstrated that the eye possesses pathways for phase II biotransformation, which involves the conjugation of xenobiotics with endogenous molecules to facilitate their elimination. researchgate.net For this compound, the primary metabolic pathway in ocular tissues is conjugation with glutathione (GSH). scispace.com
This metabolic process is catalyzed by the enzyme Glutathione S-transferase (GST). Studies assessing the capabilities of various ocular tissues in the rabbit have shown that these phase II enzymes are not uniformly distributed throughout the eye. researchgate.net While tissues such as the cornea, iris/ciliary body, choroid, and retina exhibit significant activity for several phase II enzymes, the biotransformation of this compound itself is highly localized. researchgate.net
Detailed research findings indicate that among the various ocular tissues assayed—including the cornea, iris/ciliary body, lens, choroid, and retina—only the iris/ciliary body demonstrates the ability to conjugate this compound with glutathione. scispace.com The lens, despite its considerable size and protein content, shows little to no biotransformational activity for BSP. The iris/ciliary body exhibits the highest Glutathione S-transferase activity within the eye, which accounts for its unique capacity to metabolize this compound. researchgate.net The specific activity of this enzyme in the iris/ciliary body underscores the metabolic potential of the anterior segment of the eye.
The Glutathione S-transferase activity in the rabbit iris/ciliary body is substantial when compared to other major organs of detoxification. Its activity level is nearly 89% of the rate observed in the intestine, a primary site of drug metabolism. This highlights that biotransformation pathways are present and functionally significant in ocular tissues that have a rich blood supply, such as the iris/ciliary body. researchgate.net
The following table summarizes the research findings on Glutathione S-transferase activity with this compound as the substrate in various ocular tissues of the rabbit.
Table 1: Glutathione S-transferase Activity with this compound in Rabbit Ocular Tissues
| Ocular Tissue | Enzyme Activity (nmol/min/mg protein) | Result |
|---|---|---|
| Iris/Ciliary Body | Data available but specific value not cited in source | Positive Conjugation scispace.com |
| Cornea | Not detected | No Conjugation |
| Lens | Not detected | No Conjugation |
| Choroid | Not detected | No Conjugation |
| Retina | Not detected | No Conjugation |
Data derived from in vitro assays assessing the conjugation of this compound with glutathione.
Methodological Approaches in Sulfobromophthalein Research
Spectrophotometric Quantification Techniques in Research Samples
Spectrophotometry has been a foundational technique for quantifying sulfobromophthalein in various biological matrices such as plasma, bile, and urine. oup.comjci.org The method is based on the principle that BSP, a pH indicator dye, exhibits a distinct color change in alkaline solutions, which can be measured to determine its concentration. medchemexpress.com Typically, samples are appropriately diluted and alkalinized, often with sodium hydroxide, and the optical density is measured at a specific wavelength, commonly 580 nm. oup.comjci.org Standard curves are generated by adding known amounts of BSP to control plasma or other relevant media to ensure accurate quantification. jci.org This technique has been instrumental in early studies of hepatic function and BSP clearance. jci.org
Dual-wavelength spectrophotometry offers a more refined approach to measuring this compound, particularly in complex biological samples where interfering substances may be present. This technique measures the absorbance difference between two selected wavelengths. The principle is that the interfering component has the same absorbance at both wavelengths, while the compound of interest, BSP, shows a significant difference. This method effectively cancels out the background noise, enhancing the accuracy and specificity of the quantification.
A key application of dual-wavelength spectrophotometry in BSP research is the direct measurement of its transport into isolated liver plasma membrane vesicles. This is possible because BSP's absorption spectrum in the visible region changes when it moves into a more acidic environment, such as the interior of a vesicle. By monitoring this change, researchers can continuously record the uptake of BSP, providing valuable kinetic data on its transport mechanisms.
While spectrophotometry is a valuable tool, its limitations become apparent when analyzing samples containing BSP metabolites, as these derivatives often have overlapping absorption spectra with the parent compound. This can lead to an overestimation of the concentration of unconjugated BSP. koreascience.kr High-performance liquid chromatography (HPLC) provides a more specific and accurate alternative by physically separating BSP from its metabolites before quantification. koreascience.kr
A comparative study evaluating UV spectroscopy and HPLC for the pharmacokinetic analysis of BSP found that while plasma concentrations measured by both methods were similar, the bile concentration of BSP was significantly overestimated by UV spectroscopy. koreascience.kr This resulted in a nearly three-fold higher calculated biliary clearance of BSP when using the spectrophotometric method compared to the HPLC method. koreascience.kr Therefore, while spectrophotometry may be suitable for high-throughput screening based on plasma concentrations, HPLC is the preferred method for detailed studies involving biliary excretion and metabolite analysis to avoid significant inaccuracies. koreascience.kr
Dual Wavelength Spectrophotometry Applications
Chromatographic Separations for Metabolite Identification and Quantification
Chromatographic techniques are essential for separating and quantifying this compound and its various metabolites in biological fluids. Early research utilized paper chromatography to demonstrate that BSP undergoes extensive metabolic transformation in the rat, with the excreted product in bile consisting of multiple distinct compounds. physiology.org These initial studies revealed that only a small fraction of the excreted dye retained the same chromatographic mobility as the injected BSP.
Thin-layer chromatography (TLC) has also been employed in BSP metabolism studies. jci.org However, the advent of high-performance liquid chromatography (HPLC) has provided a much more powerful tool for this research.
The development of sensitive and selective HPLC methods has been crucial for advancing the understanding of BSP metabolism and transport. Ion-pair HPLC methods have proven particularly effective for the analysis of BSP and its conjugates in samples like bile, cultured hepatocytes, and culture media.
One such method utilizes an alkali-resistant octadecylsilane (B103800) (ODS) column with isocratic elution for the separation of BSP and its mercaptide conjugates. These compounds, which absorb maximally at 580 nm in alkaline solutions, can be effectively resolved and quantified. Analysis of bile samples from rats administered BSP using this method revealed the presence of at least twenty metabolite peaks, of which thirteen were identified and seven were quantified. This level of detail highlights the complexity of BSP metabolism and the power of HPLC to unravel it. The ability to completely recover BSP-glutathione conjugates makes HPLC a valuable tool for investigating impairments in the glutathione (B108866) conjugation pathway.
Isotopic Tracing Methodologies in Metabolic and Transport Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate and transport of this compound within biological systems. By replacing one or more atoms of the BSP molecule with a radioactive or stable isotope, researchers can track the compound and its metabolites with high sensitivity and specificity.
Commonly used isotopes in BSP research include sulfur-35 (B81441) (³⁵S) and iodine-125 (B85253) (¹²⁵I). The synthesis of [³⁵S]this compound with high specific activity has been a significant advancement, enabling highly sensitive quantification of its transport at low concentrations. This has been particularly useful in studying the kinetics of BSP uptake by hepatocytes and its interaction with transport proteins. For instance, [³⁵S]BSP has been used to demonstrate that the organic anion-transporting polypeptide (oatp1) and the Na⁺-taurocholate cotransporting polypeptide (ntcp) both mediate high-affinity transport of BSP.
Similarly, ¹²⁵I-labeled BSP has been used to study its metabolism and distribution in rats. These studies have shown that while ¹²⁵I-BSP is rapidly cleared from the circulation, its plasma clearance and biliary excretion are delayed compared to unlabeled BSP. Isotopic tracing has also been instrumental in characterizing the binding of BSP to cytosolic proteins and plasma membrane transporters.
The use of stable isotopes, such as deuterium (B1214612) (²H), in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), also offers a non-radioactive approach to metabolic studies.
In Vitro Cellular Permeability and Uptake Assay Development
In vitro cellular assays are indispensable tools for investigating the mechanisms of this compound transport across cell membranes and for identifying the transporters involved. These assays typically utilize cultured cells, such as hepatocytes or cell lines engineered to overexpress specific transport proteins.
One common approach is the cellular uptake assay, where cells are incubated with BSP, often radiolabeled like [³⁵S]BSP, for a defined period. The amount of BSP accumulated within the cells is then measured to determine the rate of uptake. evotec.com These assays have been used to characterize the kinetics of BSP transport, including determining parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). For example, studies with isolated rat hepatocytes have identified a saturable, energy-dependent uptake of BSP.
Another important in vitro model is the Caco-2 cell permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer with tight junctions that mimics the intestinal epithelium. acs.org This model is widely used to assess the intestinal permeability of compounds. By adding BSP to either the apical or basolateral side of the Caco-2 monolayer and measuring its appearance on the opposite side over time, researchers can determine its permeability characteristics and identify whether it is a substrate for efflux transporters.
These in vitro systems allow for controlled experiments to probe the effects of inhibitors, pH, and other factors on BSP transport. For instance, the inhibition of BSP uptake by other organic anions in these assays provides evidence for shared transport pathways.
Isolated Hepatocyte Suspension Studies
Isolated hepatocyte suspensions serve as a fundamental in vitro model for investigating the transport kinetics of this compound (BSP). This system allows for the detailed characterization of the initial uptake rates of BSP into hepatocytes, providing insights into the mechanisms governing its hepatic clearance.
Studies using freshly isolated rat hepatocytes have demonstrated that the uptake of BSP is a carrier-mediated process that follows saturation kinetics. The initial uptake velocity (V₀) is temperature and pH-dependent, with optimal transport observed at 37°C and a pH of 7.4. eur.nl This uptake can be competitively inhibited by other organic anions like bilirubin (B190676), but not by bile acids such as taurocholate or cholate, suggesting a distinct transport mechanism. eur.nl Furthermore, preloading hepatocytes with unlabeled BSP can lead to a trans-stimulation of the initial uptake rate of radiolabeled BSP, a characteristic feature of carrier-mediated transport. eur.nl
Kinetic parameters for BSP uptake have been determined in these models. In control rat hepatocytes, the Michaelis constant (Kₘ), a measure of the substrate concentration at which the transport rate is half of the maximum, and the maximum uptake velocity (Vₘₐₓ) have been quantified. For instance, one study reported a Kₘ of approximately 22 µmol/L and a Vₘₐₓ of 48.0 pmol/50,000 cells/min. These parameters can be influenced by various factors. For example, treatment of rats with phenobarbital, a known inducer of drug-metabolizing enzymes, leads to a dose-dependent increase in the Vₘₐₓ of BSP uptake in isolated hepatocytes without significantly altering the Kₘ. This suggests an increase in the number or activity of the transport proteins at the hepatocyte membrane.
The specificity of the transport mechanism has been further elucidated using antibodies. An antiserum raised against a liver plasma membrane BSP/bilirubin-binding protein was found to selectively inhibit the uptake of both BSP and bilirubin in isolated rat hepatocytes, providing strong evidence for the involvement of this specific protein in the transport process. eur.nl
Cryopreserved hepatocytes are also increasingly used for these studies, offering the advantage of availability and allowing for the investigation of hepatic uptake and biliary elimination in a more standardized manner. These preparations have been shown to retain functional drug transporters, making them a valuable tool for studying hepatic drug transport kinetics.
Table 1: Kinetic Parameters of this compound (BSP) Uptake in Isolated Rat Hepatocytes
| Condition | Kₘ (µmol/L) | Vₘₐₓ (pmol/50,000 cells/min) | Source(s) |
| Control | 22 ± 4 | 48.0 ± 16.7 | |
| Phenobarbital Treatment (increasing doses) | Essentially unchanged (at doses ≤ 50 mg/kg/day) | Linearly increased with log of the dose | |
| Competitive Inhibition by Bilirubin | Increased | Unchanged | uzh.ch |
Membrane Vesicle Transport Studies (e.g., Sinusoidal and Canalicular)
Membrane vesicle transport studies, utilizing preparations of sinusoidal (basolateral) and canalicular (apical) plasma membrane vesicles from hepatocytes, have been instrumental in dissecting the specific transport systems involved in the uptake and biliary excretion of this compound (BSP). These studies allow for the examination of transport in the absence of intracellular metabolism and binding.
Research using rat liver plasma membrane vesicles has revealed that the transport of BSP across the sinusoidal membrane is a complex process involving at least two distinct carrier-mediated systems. escholarship.org One system facilitates electrogenic transport, which is dependent on a membrane potential, while the other mediates electroneutral transport. escholarship.org
The electrogenic transport of BSP is characterized by a high affinity for the substrate, with a reported Kₘ of approximately 5.2 µM. escholarship.org This transport is driven by a positive-inside membrane potential and is attributed to the activity of a protein known as bilitranslocase. escholarship.org The involvement of bilitranslocase is supported by inhibition studies using specific antibodies against the protein, which were shown to block the electrogenic component of BSP uptake. escholarship.org
In contrast, the electroneutral transport of BSP exhibits a lower affinity, with a Kₘ of around 20 µM. escholarship.org This transport pathway is not influenced by the membrane potential and is mediated by a separate protein, the BSP/bilirubin-binding protein (BBBP). escholarship.org The role of BBBP in electroneutral transport has been confirmed by experiments showing that antibodies against BBBP inhibit this specific component of BSP uptake. escholarship.org
These findings indicate that at the sinusoidal membrane, BSP uptake is handled by two parallel and immunologically distinct carrier proteins: the high-affinity, electrogenic bilitranslocase and the lower-affinity, electroneutral BSP/bilirubin-binding protein. escholarship.org
Studies on the canalicular membrane are crucial for understanding the biliary excretion of BSP and its conjugates. While detailed kinetic data for BSP transport across canalicular vesicles is less extensively reported in the provided context, it is established that this is an active transport process. The multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, is known to be a key player in the canalicular export of BSP conjugates, particularly the glutathione conjugate of BSP (BSP-GSH).
Table 2: Characteristics of this compound (BSP) Transport Systems in Rat Liver Plasma Membrane Vesicles
| Transport System | Membrane Location | Key Transporter(s) | Driving Force | Affinity (Kₘ) | Vₘₐₓ (nmol/mg protein/15 sec) | Source(s) |
| Electrogenic | Sinusoidal | Bilitranslocase | Membrane Potential (positive-inside) | ~5.2 µM | ~1.1 | escholarship.org |
| Electroneutral | Sinusoidal | BSP/Bilirubin-Binding Protein (BBBP) | Not dependent on membrane potential | ~20 µM | ~1.0 | escholarship.org |
| Conjugate Export | Canalicular | Multidrug Resistance-Associated Protein 2 (MRP2) | ATP Hydrolysis | Not specified | Not specified |
Transporter-Expressing Cell Lines (e.g., HEK293, Xenopus oocytes)
The use of heterologous expression systems, such as human embryonic kidney 293 (HEK293) cells and Xenopus laevis oocytes, has become a cornerstone in identifying and characterizing the specific transporters responsible for this compound (BSP) transport. By introducing the genetic material for a single transporter into these cells, which typically have low endogenous transport activity, researchers can study the function of that transporter in isolation.
Members of the organic anion transporting polypeptide (OATP) family have been identified as key players in the hepatic uptake of BSP. For instance, human OATP2 (now known as OATP1B1), when stably expressed in HEK293 cells, has been shown to mediate the transport of various organic anions. While direct transport kinetics for BSP by OATP1B1 in this system were not detailed in the provided sources, the uptake of other substrates like 17β-glucuronosyl estradiol (B170435) was shown to be potently inhibited by BSP, with an inhibition constant (Kᵢ) of just 44 nM. This indicates a very high affinity of BSP for the OATP1B1 transporter.
Similarly, the Xenopus laevis oocyte expression system has been widely used to study the substrate specificity of various OATP family members. These studies have confirmed that several OATPs, including the rat ortholog OATP1 (now OATP1A1), are capable of transporting BSP. The use of these oocytes allows for sensitive measurement of transport activity, often through radiolabeled substrate uptake or electrophysiological methods.
These cell-based models are also invaluable for investigating the molecular determinants of transporter-substrate interactions. By creating chimeric proteins or introducing point mutations into the transporter sequence, researchers can identify specific amino acid residues that are critical for substrate binding and translocation.
Furthermore, transporter-expressing cell lines are crucial for studying drug-drug interactions. By screening large libraries of compounds, it is possible to identify specific inhibitors of individual OATP transporters. For example, studies using OATP-expressing cells have helped to classify drugs as specific inhibitors of OATP1B1, OATP1B3, or OATP2B1, or as broad-spectrum inhibitors that affect all three. This information is vital for predicting potential clinical drug interactions.
Table 3: Application of Transporter-Expressing Cell Lines in this compound (BSP) Research
| Cell Line | Transporter Studied | Key Finding | Research Application | Source(s) |
| HEK293 | Human OATP1B1 (OATP2) | BSP is a potent inhibitor of OATP1B1-mediated transport (Kᵢ = 44 nM). | Functional characterization, inhibition studies. | |
| Xenopus laevis oocytes | Rat OATP1A1 (OATP1) | Demonstrated Na⁺-independent transport of BSP. | Substrate specificity, transport mechanism. | |
| Various (HEK293, CHO) | Human OATP1B1, OATP1B3, OATP2B1 | Identification of specific and general inhibitors of hepatic OATPs. | Drug-drug interaction screening. | |
| Xenopus laevis oocytes | Rat OATP1A4/OATP1A1 chimeras | Identification of amino acid residues essential for transport function. | Structure-function relationship studies. |
Isolated Organ Perfusion Models for Transport Dynamics
Isolated organ perfusion, particularly of the liver, represents a sophisticated ex vivo model that bridges the gap between single-cell or vesicle studies and complex in vivo experiments. This technique maintains the three-dimensional architecture of the liver, including the spatial relationship between hepatocytes, sinusoidal blood flow, and the biliary drainage system, allowing for a comprehensive study of transport dynamics.
The isolated perfused liver model enables researchers to investigate the complete process of hepatic handling of substances like this compound (BSP), from sinusoidal uptake and intracellular transport to metabolism and biliary excretion, under controlled hemodynamic and physiological conditions. nih.gov It is considered a valuable tool for understanding the kinetics and metabolism of chemicals by the liver.
Isolated Perfused Rat Liver Model Applications
The isolated perfused rat liver (IPRL) model has been extensively applied in this compound (BSP) research to explore various aspects of its hepatic disposition. By delivering a single dose of BSP into the perfusion system, researchers can monitor its concentration over time in both the perfusate and the collected bile, allowing for the calculation of key pharmacokinetic parameters such as elimination half-life, hepatic clearance, and the percentage of the dose excreted into the bile.
The IPRL model is particularly useful for studying liver function under pathophysiological conditions. For example, it has been used to investigate the effects of ischemia-reperfusion injury on BSP transport. nih.gov In such studies, it was observed that prolonged ischemia significantly reduces BSP hepatic uptake and impairs its biliary excretion. nih.gov The model can also reveal more subtle changes, such as the reflux of BSP from the liver back into the perfusate during reperfusion. nih.gov
Furthermore, the IPRL has been employed to study the impact of metabolic state, such as fasting, on BSP transport. Interestingly, while fasting for 48 hours reduces liver weight, it does not impair the single-pass extraction of BSP, suggesting an increased efficiency of uptake by the remaining liver mass. The model has also been used to investigate the inhibitory effects of various organic anions on the efflux of glutathione, a process relevant to BSP conjugation and transport.
Table 4: Findings from Isolated Perfused Rat Liver (IPRL) Studies with this compound (BSP)
| Research Area | Key Findings | Source(s) |
| Pharmacokinetics | Biliary excretion of BSP is dependent on hepatic blood flow. The model allows for the determination of hepatic clearance and intrinsic clearance. | |
| Ischemia-Reperfusion Injury | Prolonged ischemia reduces BSP uptake and biliary excretion. Reflux of BSP from the liver to the perfusate can occur during reperfusion. | nih.gov |
| Fasting | 48-hour fasting does not reduce single-pass extraction of BSP, indicating increased uptake efficiency. | |
| Inhibition Studies | BSP-GSH conjugate has a dose-dependent and reversible inhibitory effect on glutathione efflux. |
Genetically Modified Organism Models in Transport and Biotransformation Research
The development of genetically modified organism models, particularly knockout mice, has provided powerful in vivo tools to definitively establish the roles of specific transporters in the disposition of this compound (BSP) and its analogs. These models allow researchers to observe the physiological consequences of the absence of a single transport protein.
Studies utilizing mice with a targeted disruption of the Slco1b2 gene (Oatp1b2-null mice) have been crucial. Oatp1b2 is the murine ortholog of the major human hepatic uptake transporters OATP1B1 and OATP1B3. nih.gov In these knockout mice, the plasma disappearance of dibromosulfophthalein (DBSP), a close analog of BSP, was significantly delayed compared to wild-type mice. This provides direct in vivo evidence for the essential role of the Oatp1b2 transporter in the hepatic uptake of phthalein dyes. Although these mice develop normally, they exhibit elevated levels of bilirubin, another substrate of OATP1B transporters, further validating the model. nih.gov
On the excretion side, research with mice lacking the multidrug resistance-associated protein 2 (Mrp2-null mice) has confirmed the critical function of this transporter in the biliary elimination of BSP conjugates. Functional absence of Mrp2 in these knockout mice leads to a marked reduction in the biliary excretion of DBSP. These animals, similar to rat models with deficient Mrp2 (Eisai hyperbilirubinemic rats), display conjugated hyperbilirubinemia because the conjugated substrates cannot be efficiently pumped into the bile. Interestingly, compensatory changes in other transporters, such as the upregulation of Mrp4 in the liver and kidney, have been observed in Mrp2-null mice, highlighting the complex interplay of transport systems in the body.
The use of more complex genetically modified models, such as mice with a knockout of the entire Oatp1a/1b gene cluster, has further reinforced the importance of these uptake transporters. These mice show markedly delayed plasma clearance of various OATP substrates and have elevated levels of both conjugated bilirubin and unconjugated bile acids. uzh.ch
Table 5: Impact of Transporter Knockout in Mouse Models on Phthalein Dye Disposition
| Genetically Modified Model | Gene Knockout | Transporter Affected | Key Phenotype Related to Phthalein Dyes | Source(s) |
| Oatp1b2-null mice | Slco1b2 | Organic anion transporting polypeptide 1b2 | Delayed plasma disappearance of dibromosulfophthalein (DBSP). | |
| Mrp2-null mice | Abcc2 | Multidrug resistance-associated protein 2 | Reduced biliary excretion of dibromosulfophthalein (DBSP). |
Applications of Sulfobromophthalein As a Research Probe and Tool
Probing Hepatic Organic Anion Transport Systems in Animal Models
BSP has been instrumental in elucidating the complex mechanisms of hepatic organic anion transport in a variety of animal models. The liver's ability to clear substances from the blood involves a coordinated effort of transporters on the basolateral (sinusoidal) and canalicular (biliary) membranes of hepatocytes.
Assessment of Basolateral Uptake Kinetics
The initial step in the hepatic clearance of BSP is its uptake from the sinusoidal blood into hepatocytes, a process mediated by members of the organic anion transporting polypeptide (OATP) family. Research in animal models, such as dogs and rats, has been crucial in characterizing the kinetics of this basolateral uptake.
Multiple indicator-dilution techniques in dogs have been employed to study the hepatic uptake of BSP. physiology.orgphysiology.org These studies involve the simultaneous injection of radiolabeled BSP, albumin, and red blood cells into the portal vein and subsequent analysis of their outflow patterns from the hepatic vein. This method allows for the direct estimation of the extravascular space accessible to BSP and the rate constant for its removal from this space. physiology.org Early studies using this technique demonstrated that BSP distributes into an extravascular space equivalent in volume to that of albumin and that the removal process is saturable, indicating a carrier-mediated transport system. physiology.org
Further investigations in rat liver plasma membrane vesicles have identified at least two distinct transport systems involved in BSP uptake: an electrogenic, high-affinity system and an electroneutral, lower-affinity system. researcher.life These findings were supported by experiments using antibodies against specific membrane proteins, bilitranslocase (BTL) and sulfobromophthalein/bilirubin-binding protein (BBBP), which selectively inhibited the electrogenic and electroneutral transport components, respectively. researcher.life
The role of specific OATP transporters in BSP uptake has been further clarified through studies in genetically modified animal models. For instance, mice lacking the gene for PDZK1, a protein that interacts with OATP1A1, exhibit reduced expression of this transporter on the hepatocyte surface and a consequently lower fractional uptake rate of BSP. uzh.ch
Table 1: Key Findings in Basolateral Uptake of this compound in Animal Models
| Animal Model | Experimental Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Dog | Multiple Indicator-Dilution | BSP uptake is a saturable, carrier-mediated process. | physiology.orgphysiology.org |
| Rat | Isolated Perfused Liver | Fasting increases the efficiency of BSP uptake despite a reduction in liver weight. | |
| Rat | Liver Plasma Membrane Vesicles | Identified two transport systems: high-affinity electrogenic (BTL) and lower-affinity electroneutral (BBBP). | researcher.life |
Evaluation of Canalicular Excretion Mechanisms
Studies in normal and mutant Corriedale sheep, which have a genetic defect in the biliary transport of many organic anions, have provided significant insights into canalicular excretion. These studies revealed that while the excretion of conjugated BSP was virtually absent in the mutant sheep, the transport of unconjugated BSP into bile remained relatively intact. This suggests the existence of a distinct transport mechanism for unconjugated BSP that is preserved in these animals.
The indispensable role of Mrp2 in the biliary excretion of conjugated BSP has been unequivocally demonstrated in rat models. The Eisai hyperbilirubinemic rat, a mutant strain that lacks functional Mrp2, exhibits a profound impairment in the biliary excretion of BSP conjugates. ahbps.org Similarly, studies using isolated perfused rat livers have shown that substances known to be Mrp2 substrates or inhibitors can significantly impact BSP excretion. For example, phloracetophenone, a choleretic agent, was found to inhibit the biliary excretion of BSP, and its choleretic effect was absent in Mrp2-deficient rats, directly implicating Mrp2 in its transport.
Investigation of Biliary Secretion Mechanisms
The secretion of BSP into bile is a complex process influenced by various factors, including bile flow and the transport of other organic anions. In the perfused rat liver, infusions of sodium taurocholate were found to increase the maximal transport capacity (Tm) for BSP, an effect attributed to its choleretic action, which increases bile flow. jci.org This suggests that the rate of bile production is a primary determinant of the BSP Tm. jci.org
The interaction of BSP with other compounds at the level of canalicular transport has also been extensively studied. For instance, the antibiotic cefpiramide's biliary excretion is markedly inhibited by BSP, indicating a shared excretory pathway. karger.com Conversely, cefpiramide (B47137) has a minimal inhibitory effect on BSP excretion, suggesting the presence of multiple organic anion transport systems at the canalicular membrane. karger.com
Mutant animal models have been invaluable in dissecting these mechanisms. As mentioned, the defect in conjugated BSP excretion in mutant Corriedale sheep and Eisai hyperbilirubinemic rats highlights the specific pathways for organic anion transport into bile. ahbps.org
Assessment of Blood-Brain Barrier Organic Anion Transport in Experimental Neuroscience
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. However, it also possesses transport systems for the influx and efflux of various substances, including organic anions. BSP has been used as a probe to investigate the function of OATPs at the BBB.
Research has shown that specific OATPs are expressed at the BBB. For example, Oatp14 (Slc21a14) has been identified in the brain capillary endothelial cells of rats. In vitro studies using cells expressing Oatp14 demonstrated that BSP is a potent inhibitor of this transporter. This suggests that BSP can be used to probe the function of Oatp14 and potentially other OATPs at the BBB.
Furthermore, the organic anion transport protein (oatp), originally cloned from rat liver, has been found to be localized to the choroid plexus within the brain. pnas.org The choroid plexus is responsible for producing cerebrospinal fluid and shares functional similarities with the liver, including the transport of organic anions. pnas.org The presence of oatp in the choroid plexus suggests a role in the transport of organic anions, like BSP, into or out of the cerebrospinal fluid. pnas.org While this compound is transported with lower efficiency by the human solute carrier organic anion transporter family member 1C1 (SLCO1C1) compared to its primary substrates like thyroid hormones, its interaction still provides a means to study the transporter's function. uniprot.org
Use in In Vitro Assays for Drug-Transporter Interaction Screening
BSP is a valuable tool in in vitro assays designed to screen for interactions between new drug candidates and key drug transporters, particularly OATPs and MRP2. These transporters are crucial for the disposition of many drugs, and inhibition of their function can lead to drug-drug interactions and altered drug efficacy or toxicity.
Cell lines engineered to overexpress specific transporters, such as OATP1B1, OATP1B3, and MRP2, are commonly used in these screening assays. The ability of a test compound to inhibit the transport of a known substrate, like BSP, provides a measure of its interaction with the transporter. For example, green tea catechins have been shown to inhibit OATP1B1- and OATP1B3-mediated transport of BSP in vitro. Similarly, the antibiotic rifampicin, a potent inhibitor of OATPs, can significantly reduce BSP uptake.
The use of BSP in such assays is advantageous because it is a substrate for multiple clinically relevant transporters. This allows for a broader assessment of a drug candidate's potential to cause transporter-mediated drug interactions.
Table 2: Examples of In Vitro Assays Using this compound
| Assay System | Transporters Studied | Application | Reference(s) |
|---|---|---|---|
| OATP-expressing cell lines | OATP1B1, OATP1B3 | Screening for inhibition by natural compounds (e.g., green tea). | |
| MRP2-expressing membrane vesicles | MRP2 | Characterizing substrate specificity and inhibition. | |
| Human liver-derived cell line monolayers | MRP2 | Evaluating directional transport and biliary excretion of drugs. |
Exploring Liver Perfusion and Functional Heterogeneity in Animal Studies
The liver is a structurally and functionally heterogeneous organ. The metabolic and transport functions of hepatocytes can vary depending on their location within the liver acinus (periportal versus perivenous). BSP has been employed in studies aimed at understanding this functional heterogeneity and its impact on liver perfusion and clearance.
Fasting has been shown to affect liver function, and studies using isolated perfused rat livers have demonstrated that while fasting reduces liver weight, the single-pass extraction of BSP is not diminished, indicating an increased efficiency of uptake by the remaining hepatocytes.
Contributions to Studies of Cellular Volume Regulation (Implied by anion transport effects)
This compound (BSP) has been instrumental as a research probe, not directly by influencing cell volume itself, but by virtue of its well-characterized interactions with various anion transporters that are fundamental to the process of cellular volume regulation. The regulation of cell volume is a critical homeostatic process that allows cells to counteract swelling or shrinkage due to osmotic stress. researchgate.net This process, particularly the regulatory volume decrease (RVD) that counters cell swelling, relies heavily on the efflux of anions like chloride (Cl⁻) and organic osmolytes such as taurine (B1682933) and glutamate (B1630785) through specific channels and transporters.
Research has established that this compound is a substrate and competitive inhibitor for several families of organic anion transporters, including Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs), which are also implicated in the transport of osmolytes. physiology.org By inhibiting these transporters, BSP serves as a valuable tool to dissect the specific pathways involved in volume regulation. For instance, if the application of BSP mitigates the typical RVD response in a cell type under hypotonic stress, it strongly implies that OATP- or MRP-family transporters are key players in the efflux of osmolytes necessary to restore normal cell volume.
The primary mechanism by which cells achieve RVD is through the activation of volume-regulated anion channels (VRACs), also known as volume-sensitive outwardly rectifying (VSOR) anion channels. researchgate.net These channels permit the outflow of Cl⁻ and organic osmolytes, leading to water efflux and the restoration of cell volume. researchgate.net While direct, potent inhibition of VRACs by BSP is not its primary mechanism of action, its ability to block other anion transporters helps researchers to isolate and study the specific contribution of VRACs versus other transport systems.
For example, studies on hepatocytes have utilized BSP to probe the function of transporters like OATPs and MRPs. physiology.org These transporters are known to handle a wide array of substrates, including bile acids and BSP itself. mdpi.comphysiology.org Research has demonstrated that the transport of BSP can be modulated by various cellular signaling pathways, and in turn, BSP can competitively inhibit the transport of other organic anions. physiology.org This inhibitory characteristic is crucial. In a research context, if a cell's ability to regulate its volume is diminished in the presence of BSP, it points to the involvement of a BSP-sensitive transporter in the efflux of the osmolytes that drive RVD.
A study on sandwich-cultured rat hepatocytes demonstrated that BSP could be used as an inhibitor of Oatp transporters to isolate the activity of another transporter, Mrp3. physiology.org This principle can be extended to cellular volume studies. By inhibiting known pathways with BSP, scientists can better understand the roles of other, BSP-insensitive channels and transporters in the volume regulatory response.
The table below summarizes the key transporters that interact with this compound and their established or implied roles in cellular volume regulation.
| Transporter Family | Specific Transporter Interacting with BSP | Role in Cellular Volume Regulation (Implied by Function) | Citation |
| Organic Anion Transporting Polypeptides (OATP/SLCO) | OATP1B1, OATP1B3, OATP2B1, Oatp1b2 | Transport of organic anions, some of which may act as osmolytes. Inhibition by BSP helps to dissect their contribution to osmolyte flux during RVD. | mdpi.com |
| Multidrug Resistance-Associated Proteins (MRP/ABCC) | MRP2 (ABCC2), Mrp3 (Abcc3) | ATP-dependent efflux of organic anions, including glutathione (B108866) conjugates. Glutathione can act as an organic osmolyte, and its efflux contributes to RVD. | physiology.org |
The following table details research findings where inhibitors, including compounds functionally related to or used in similar contexts as this compound, were used to study anion transport and its link to cell volume.
| Cell Type | Anion Channel/Transporter Studied | Inhibitor Used | Observed Effect on Anion Transport or Volume Regulation | Citation |
| Human Gastric Epithelial Cells (AGS) | Swelling-activated Cl⁻ channels (ClC-3) | DIDS, Flufenamate | Inhibition of the swelling-induced Cl⁻ current and disruption of Regulatory Volume Decrease (RVD). | physiology.org |
| Murine Thymocytes | Volume-sensitive outwardly rectifying (VSOR) Cl⁻ channel | SITS, NPPB | Significant reduction in swelling-prompted glutathione (GSH) efflux, a key component of RVD. | |
| Cultured Pulmonary Artery Endothelial (CPAE) Cells | Volume-Regulated Anion Channel (VRAC) | Clomiphene, Nafoxidine | Potent inhibition of the volume-sensitive chloride current (ICl,swell). | |
| Rat Hepatocytes | Organic anion transporter (Oatp) | This compound (BSP) | Used to inhibit Oatp-mediated transport to isolate and study the function of the Mrp3 transporter. | physiology.org |
Theoretical Frameworks and Conceptual Advancements in Sulfobromophthalein Research
Contribution to the Understanding of Hepatic Clearance Dynamics
Sulfobromophthalein (BSP) has been instrumental in developing our understanding of hepatic clearance, the process by which the liver removes substances from the blood. Early studies using BSP established fundamental concepts of hepatic uptake, storage, and biliary excretion. The rate at which BSP disappears from the blood after intravenous injection has been used as a sensitive index of liver function.
Researchers have utilized BSP to model the complex dynamics of hepatic clearance. Following a single intravenous injection in healthy individuals, the decline of plasma BSP levels is typically logarithmic. aap.org However, in the presence of liver disease, this decline becomes curvilinear, indicating saturation of the clearance mechanisms at high plasma concentrations. aap.org This observation has been crucial in developing multi-compartment mathematical models to describe the transfer of substances from plasma to the liver and then into the bile. physiology.orgphysiology.org These models have allowed for the estimation of key parameters such as the initial maximal transport capacity of the liver and the plasma concentration at which this transport is half-saturated. physiology.org
Furthermore, studies with BSP have highlighted the influence of factors like hepatic blood flow and plasma protein binding on clearance. For instance, the binding of BSP to albumin was shown to result in a more uniform distribution of the compound within the liver acinus, the functional unit of the liver. This finding was a direct demonstration of how plasma protein binding modulates the delivery of substances to hepatocytes for clearance. The use of BSP in analbuminemic rats, which lack plasma albumin, has further solidified the understanding that while albumin binding facilitates transport, it is not absolutely essential for the transhepatocyte movement of organic anions.
Elucidation of Organic Anion Transport Superfamily Mechanisms (e.g., OATP, OAT, MRP)
This compound has been a cornerstone in elucidating the mechanisms of the organic anion-transporting polypeptide (OATP), organic anion transporter (OAT), and multidrug resistance-associated protein (MRP) superfamilies of transporters. These transporters are crucial for the uptake and efflux of a wide range of endogenous and exogenous compounds in the liver and other organs. mdpi.com
OATP Family: BSP is a well-established substrate and inhibitor for several members of the OATP family, including OATP1B1, OATP1B3, OATP1A2, and OATP2B1. medchemexpress.com These transporters are primarily located on the basolateral membrane of hepatocytes and are responsible for the uptake of compounds from the blood into the liver. The high affinity of BSP for OATPs has made it a prototypical compound for studying their function. fishersci.com For example, studies using cells engineered to express specific OATP transporters have validated their role in BSP uptake. Research has also shown that the transport of BSP via OATPs can be competitively inhibited by other substrates, a key finding in understanding transporter-mediated drug-drug interactions.
MRP Family: After uptake into the hepatocyte, BSP is conjugated with glutathione (B108866) and then excreted into the bile. This canalicular export is mediated by the multidrug resistance-associated protein 2 (Mrp2), an ABC transporter located on the apical membrane of hepatocytes. ncats.io BSP has been used extensively as a substrate to investigate Mrp2 function both in vitro and in vivo. ncats.io Studies in animal models have demonstrated that enhanced Mrp2 expression and function lead to increased biliary excretion of BSP.
The following table summarizes the key transporters involved in BSP disposition:
| Transporter Family | Specific Transporter(s) | Location in Hepatocyte | Function | BSP as a Tool |
| OATP (Organic Anion-Transporting Polypeptide) | OATP1B1, OATP1B3, OATP1A2, OATP2B1 | Basolateral (Sinusoidal) Membrane | Uptake from blood into the liver | Prototypical substrate and inhibitor used to characterize transporter function and kinetics. medchemexpress.com |
| MRP (Multidrug Resistance-Associated Protein) | MRP2 (ABCC2) | Apical (Canalicular) Membrane | Efflux of BSP-glutathione conjugate into bile | Substrate used to assess the function and regulation of biliary excretion. ncats.io |
Insights into Xenobiotic Biotransformation Pathways
This compound has provided significant insights into the pathways of xenobiotic biotransformation, particularly the Phase II conjugation reactions. Biotransformation is the metabolic process by which foreign substances (xenobiotics) are converted into more water-soluble compounds, facilitating their elimination from the body. mhmedical.com
The primary biotransformation pathway for BSP is conjugation with the endogenous tripeptide, glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST), which is abundant in the liver. jci.org The discovery that BSP is metabolized in the liver and that this involves conjugation was a pivotal moment in understanding hepatic drug metabolism. The product of this reaction is a BSP-glutathione conjugate, which is then excreted into the bile.
Studies using BSP have been crucial in several respects:
Demonstrating the role of conjugation in detoxification and elimination: The conjugation of BSP with glutathione significantly increases its water solubility, a key step for its efficient excretion into the aqueous environment of bile. researchgate.net This process exemplifies a major mechanism by which the body handles lipophilic xenobiotics.
Characterizing glutathione S-transferases: The enzymatic conjugation of BSP has served as a model reaction for studying the activity and properties of GSTs. Research has shown that the rate of BSP conjugation can be influenced by the levels of GST activity, which can vary under different physiological and pathological conditions. For instance, activation of the transcription factor Nrf2, which regulates the expression of cytoprotective genes including GSTs, leads to enhanced BSP-GSH conjugation and biliary excretion.
Investigating extrahepatic metabolism: While the liver is the primary site of BSP metabolism, studies have also explored its biotransformation in other tissues. For example, research has shown that the iris/ciliary body in the eye is capable of conjugating BSP with glutathione, indicating the presence of xenobiotic metabolizing enzymes in ocular tissues.
The biotransformation of BSP is a classic example of a Phase II detoxification pathway. The following table outlines the key components of this process.
| Component | Description | Significance |
| Substrate | This compound (BSP) | A lipophilic xenobiotic requiring metabolic conversion for efficient excretion. |
| Endogenous Co-substrate | Glutathione (GSH) | A tripeptide that is conjugated to BSP, increasing its water solubility. |
| Enzyme | Glutathione S-transferase (GST) | Catalyzes the conjugation reaction between BSP and GSH. |
| Product | BSP-glutathione conjugate | The more polar and water-soluble metabolite of BSP. |
| Cellular Location | Primarily in the cytoplasm of hepatocytes. | The liver is the main site of xenobiotic biotransformation. |
Modeling of Compartmental Distribution in Biological Systems
This compound has been a valuable tool for developing and validating compartmental models of substance distribution in biological systems, particularly within the liver. These models are mathematical frameworks that describe the movement and distribution of a substance between different physiological compartments, such as the blood plasma, extravascular space, and intracellular space.
Early research using indicator-dilution techniques with BSP laid the groundwork for these models. physiology.orgphysiology.org In these studies, BSP was injected into the portal vein, and its concentration was measured over time in the hepatic vein. physiology.org By comparing the outflow pattern of BSP to that of substances confined to the vascular space (like labeled red blood cells) and the extracellular space (like labeled albumin), researchers could infer the distribution of BSP into the extravascular space of the liver. physiology.org
This led to the development of flow-limited, two-compartment models for hepatic uptake. physiology.orgphysiology.org These models assumed that BSP first distributes into an extravascular, extracellular space (the space of Disse) before being taken up by hepatocytes. The key assumptions and findings from this modeling work include:
Extravascular Distribution: BSP was found to distribute into an extravascular space that was roughly equivalent in volume to the space accessible to albumin, confirming its initial entry into the space of Disse before cellular uptake. physiology.orgphysiology.org
Saturable Uptake: As the dose of BSP was increased, the rate constant for its removal from the extravascular space decreased, indicating that the cellular uptake process is saturable. physiology.orgphysiology.org This is a hallmark of carrier-mediated transport.
Estimation of Transport Parameters: These models allowed for the direct estimation of the volume of the extravascular space accessible to BSP and the rate constant for its removal (uptake into hepatocytes). physiology.org From this, the maximal initial transport capacity (Tm) and the plasma concentration leading to half-maximal transport velocity (Km) could be estimated. physiology.org
More complex, multi-compartment models have also been developed to describe the complete disposition of BSP, including not just uptake but also intracellular processes and biliary excretion. For example, studies in rats with hepatic failure induced by carbon tetrachloride showed that the disposition of BSP followed a three-compartment model, in contrast to the two-compartment model seen in healthy rats. Physiologically based pharmacokinetic (PBPK) models, which incorporate detailed physiological and anatomical information, have also been applied to understand the hepatic disposition of various compounds, building on the foundational principles established with substances like BSP.
The use of BSP in these modeling studies has been crucial for quantifying the different steps involved in hepatic clearance and for understanding how these steps are affected by physiological variables and disease states.
Development of Concepts in Transporter-Mediated Drug-Drug Interactions (Research Context)
This compound has played a pivotal role in the development of our understanding of transporter-mediated drug-drug interactions (DDIs). researchgate.net Because BSP is a substrate for multiple hepatic uptake (OATP) and efflux (MRP) transporters, it serves as an excellent probe to investigate how co-administered drugs can interfere with these transport processes. fishersci.comresearchgate.net
The fundamental concept of competitive inhibition at the transporter level has been clearly demonstrated using BSP. Research has shown that various drugs can inhibit the transport of BSP, providing evidence that they share a common transport pathway.
Inhibition of OATP Transporters: Numerous studies have demonstrated that a wide range of drugs can inhibit the OATP-mediated uptake of BSP. For instance, oral antidiabetic drugs like repaglinide (B1680517) and rosiglitazone (B1679542) have been shown to significantly inhibit OATP-mediated BSP uptake in vitro. diabetesjournals.org Similarly, the immunosuppressant cyclosporin (B1163) A is a well-known inhibitor of OATP family transporters and has been shown to decrease the hepatic uptake and clearance of BSP in rats. nih.gov This inhibition can be long-lasting, suggesting complex interaction mechanisms beyond simple competition. nih.gov
Substrate-Dependent Inhibition: Research using BSP has also highlighted the complexity of transporter inhibition. For example, studies comparing the inhibitory effects of various compounds on the transport of different OATP1B1 substrates, including BSP, estradiol-17β-glucuronide, and estrone-3-sulfate, have revealed that the extent of inhibition can be dependent on the substrate being transported. medchemexpress.com This suggests that inhibitors may interact with the transporter in different ways depending on which substrate is bound.
These findings have been critical for establishing the in vitro experimental systems that are now routinely used in drug development to screen for potential DDIs. Regulatory agencies recommend evaluating new drug candidates for their potential to inhibit key transporters like OATPs, often using probe substrates like BSP. The data generated from these assays are used to predict whether a new drug is likely to cause clinically significant DDIs by altering the pharmacokinetics of co-administered drugs that are substrates for the same transporters.
The following table provides examples of drugs that have been shown to interact with BSP transport, illustrating the concept of transporter-mediated DDIs.
| Interacting Drug | Transporter(s) Involved | Observed Effect on BSP Transport | Reference |
| Cyclosporin A | OATP family (e.g., Oatp1a1, Oatp1b2) | Decreased hepatic uptake and clearance of BSP. | nih.gov |
| Repaglinide | OATP1B1, OATP1B3, OATP2B1 | Inhibition of OATP-mediated BSP uptake. | diabetesjournals.org |
| Rosiglitazone | OATP1B1, OATP1B3, OATP2B1 | Inhibition of OATP-mediated BSP uptake. | diabetesjournals.org |
| Gemfibrozil | OATP1B1 | A known inhibitor of OATP1B1, which also transports BSP. | |
| Rifampicin | OATP1B1, OATP1B3 | A known inhibitor and substrate of OATPs that transport BSP. |
Role in Understanding Hepatic Canalicular Bile Production (Mechanistic Studies)
This compound has been instrumental in mechanistic studies aimed at understanding hepatic canalicular bile production. Bile formation is a primary function of the liver, involving the vectorial transport of solutes from the blood into the bile canaliculi, which creates an osmotic gradient that drives water flow.
BSP, as an organic anion that is actively secreted into the bile, contributes to what is known as bile salt-independent bile flow. The secretion of BSP and its glutathione conjugate into the canaliculi increases the osmotic pressure within the canalicular lumen, obligating the movement of water and electrolytes from the hepatocyte and the pericanalicular space into the bile.
Studies using BSP have provided key insights into the mechanisms of bile formation:
Coupling of Transport and Bile Flow: It was demonstrated that the infusion of bile salts, which are the primary drivers of bile flow, increases the maximal transport capacity (Tm) for BSP. This enhancement of BSP transport was directly linked to the choleretic (bile flow-stimulating) effect of the bile salts. This finding helped to establish the concept that different secreted solutes can collectively contribute to the osmotic gradient for bile formation.
Uncoupling of Lipid and Bile Acid Secretion: More recent studies have used BSP to investigate the complex relationship between the secretion of organic anions, bile acids, and biliary lipids (phospholipids and cholesterol). Infusions of BSP were found to uncouple the secretion of biliary lipids from the secretion of bile acids. nih.gov The proposed mechanism involves the inhibition of a specific canalicular membrane protein responsible for translocating phospholipids (B1166683) into the bile. nih.gov This demonstrates that the secretion of organic anions like BSP can selectively modulate other components of bile formation.
Future Directions and Emerging Research Avenues
Development of Novel Methodologies for Studying Sulfobromophthalein Transport Kinetics
The classical understanding of this compound transport kinetics is being enhanced by the development of more sophisticated and less invasive research methodologies. These new approaches aim to provide more detailed and physiologically relevant data on the mechanisms governing BSP's movement and clearance.
One key area of advancement is the refinement of experimental systems. The isolated perfused rat liver (IPRL) system, for example, is a valuable tool for studying the effects of hepatotoxicants on BSP kinetics without the confounding influences of other organ systems or neural-hormonal effects. oup.com This system allows for the simultaneous monitoring of BSP and its glutathione (B108866) conjugate in the perfusate and bile, offering a detailed view of uptake, metabolism, and excretion. oup.com Furthermore, researchers have developed methods to study BSP excretion in conscious, unanesthetized animals, such as rabbits, which avoids the physiological alterations caused by anesthesia and surgical procedures.
Another significant development is the use of multiple indicator-dilution studies. This technique, applied in dogs, involves the simultaneous injection of labeled red cells, albumin, and this compound to directly estimate the extravascular volume accessible to BSP and its rate of removal, revealing saturation kinetics at higher doses. Such studies have provided critical data, including the initial maximal transport capacity and the plasma concentration leading to half-maximal transport velocity. Research into substrate-dependent inhibition, which shows that the inhibitory effects of certain compounds on transporters like OATP1B1 can vary depending on the substrate used (e.g., BSP vs. other anions), highlights the need for nuanced kinetic models. researchgate.net
| Methodology | Description | Key Research Findings | References |
| Isolated Perfused Rat Liver (IPRL) | An ex vivo system that preserves hepatic architecture and allows for controlled study of liver function without systemic influences. | Enables detailed analysis of how toxicants like cadmium affect BSP uptake, conjugation, and biliary excretion. | oup.com |
| Conscious Animal Models | Kinetic studies performed in unanesthetized animals to avoid the confounding effects of anesthesia and surgery. | Allows for reliable and repeated measurements of transport maximum and relative storage capacity in a more physiological state. | |
| Multiple Indicator-Dilution | Involves co-injecting multiple tracers to simultaneously measure vascular and extravascular distribution and uptake kinetics. | Determined that BSP distributes into an extravascular space equivalent to that of albumin and demonstrated saturable uptake. | |
| Substrate-Dependent Inhibition Assays | Compares the inhibitory potency of compounds on a transporter using different probe substrates. | Revealed that IC50 values for OATP1B1 inhibitors can differ significantly when BSP is used as a substrate compared to others like estradiol-17β-glucuronide. | researchgate.net |
Integration with Advanced Imaging Techniques in Preclinical Research
The visualization of biological processes in real-time is revolutionizing preclinical research. Integrating advanced imaging techniques with the use of this compound and related compounds offers a powerful, non-invasive window into its transport dynamics within a living organism.
Techniques such as gamma scintigraphy and positron emission tomography (PET) are at the forefront of this effort. core.ac.uk PET, in particular, allows for the study of drug transport under microdosing conditions, providing functional data without inducing pharmacological effects. While direct radiolabeling of BSP for these techniques is an option, another approach involves using imaging agents that share transport pathways with BSP. For instance, Gadoxetate (Gd-EOB-DTPA), an MRI contrast agent, is transported by organic anion transporting polypeptides (OATPs), and its excretion is inhibited by this compound. Therefore, MRI imaging of Gadoxetate can provide indirect information about the function and inhibition of transporters relevant to BSP.
Intravital microscopy using fluorescent analogs is another powerful technique. For example, fluorescent bile salt analogs like cholyl-lysyl fluorescein (B123965) (CLF) are used to directly visualize the canalicular network and quantify bile flux in real-time in living animals. This approach could be adapted to develop fluorescent BSP analogs, enabling the direct visualization of its transport from blood sinusoids into hepatocytes and subsequent excretion into bile canaliculi.
| Imaging Technique | Principle | Application to this compound Research | References |
| Positron Emission Tomography (PET) | Uses radiolabeled molecules to quantify biological processes in vivo under microdosing conditions. | Can be used to study the in vivo kinetics of hepatobiliary transport and the impact of transporter function on drug disposition. | |
| Magnetic Resonance Imaging (MRI) | Uses contrast agents to enhance the visualization of organs and tissues. | Imaging with BSP-pathway substrates like Gadoxetate allows for non-invasive assessment of OATP transporter function and its inhibition. | |
| Gamma Scintigraphy | Detects gamma radiation from an administered radionuclide to visualize its distribution and clearance. | Enables direct, real-time visualization of a radiolabeled molecule's disposition, which can be applied to BSP. | core.ac.uk |
| Intravital Microscopy | Uses fluorescent probes in living animals to visualize cellular and subcellular processes in real-time. | Development of fluorescent BSP analogs could allow for direct visualization of its uptake, intracellular movement, and biliary excretion at the microscopic level. |
Exploration of Uncharacterized Binding Partners and Metabolic Pathways
While the primary metabolic fate of this compound—conjugation with glutathione (GSH) via glutathione-S-transferases (GSTs)—is well-documented, the full spectrum of its molecular interactions is not completely understood. Future research will focus on identifying less characterized or novel binding partners and secondary metabolic pathways that may influence its disposition and effects.
The initial uptake of BSP into hepatocytes is mediated by OATPs, and its subsequent excretion into bile involves the Multidrug Resistance-Associated Protein 2 (MRP2). ncats.io Within the hepatocyte, BSP binds to proteins that facilitate its transport and metabolism. One such key protein is ligandin, which is a GST and plays a dual role in binding BSP and catalyzing its conjugation with GSH. Another identified interactor is the liver plasma membrane BSP/bilirubin (B190676) binding protein, which is involved in the carrier-mediated uptake process. Studies have also shown that fatty acid binding protein can stimulate the sinusoidal efflux of BSP analogs.
Beyond these known partners, it is plausible that other intracellular proteins modulate BSP's transit or sequestration. Furthermore, while GSH conjugation is the main metabolic route, the existence of minor or alternative pathways, particularly in different tissues or under pathological conditions, remains an area for exploration. For instance, BSP has been found to inhibit the aldo-keto reductase ARK1C20, suggesting interactions beyond its primary transport and conjugation pathway. fishersci.comsigmaaldrich.com Research has also shown that in ocular tissues of rabbits, only the iris/ciliary body was capable of conjugating this compound with glutathione, indicating tissue-specific metabolic capabilities.
| Binding Partner / Enzyme | Known or Hypothesized Role | Significance | References |
| Organic Anion-Transporting Polypeptides (OATPs) | Mediate the initial uptake of BSP from the blood into hepatocytes. | Primary determinants of hepatic clearance. | |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux transporter that excretes the BSP-glutathione conjugate from the hepatocyte into the bile. | Essential for the final step of biliary excretion. | ncats.io |
| Ligandin (Glutathione S-transferase) | Intracellular protein that binds BSP and catalyzes its conjugation with glutathione. | Plays a dual role in intracellular transport and metabolism. | |
| Liver Plasma Membrane BSP/Bilirubin Binding Protein | A membrane protein implicated in the selective, carrier-mediated uptake of BSP and bilirubin. | Contributes to the specificity of uptake at the sinusoidal membrane. | |
| Aldo-keto reductase ARK1C20 | An enzyme that is inhibited by BSP. | Represents a secondary interaction, suggesting BSP may have broader off-target effects. | ncats.iofishersci.comsigmaaldrich.com |
Development of In Silico Models for Predicting this compound Interactions with Novel Compounds
Computational, or in silico, modeling is becoming an indispensable tool in drug discovery and toxicology for predicting molecular interactions and pharmacokinetic outcomes. Developing robust in silico models for this compound can accelerate the screening of new chemical entities for their potential to cause drug-drug interactions (DDIs) involving the transporters and enzymes that handle BSP.
These models, including structure-activity relationship (SAR) and physiologically-based pharmacokinetic (PBPK) models, integrate data on a compound's physicochemical properties with systemic biological information to predict its behavior. informahealthcare.com For example, in silico models have been created to predict OATP1B1 inhibition, using molecular descriptors like hydrogen bonding strength and lipophilicity (cLogP) to accurately forecast the inhibitory potential of various compounds. researchgate.net Such models could be specifically trained with data from BSP interaction studies to predict how novel drugs might compete for its transport via OATPs or MRP2.
PBPK models offer a more holistic approach by simulating the absorption, distribution, metabolism, and excretion (ADME) of a compound within a virtual organism. informahealthcare.com These dynamic models can incorporate kinetic data for BSP transport and conjugation to predict how co-administered drugs might alter its plasma concentration and biliary excretion, providing a powerful platform for DDI risk assessment before moving to clinical studies.
Role in Mechanistic Toxicology Studies
This compound remains a vital probe for investigating the molecular mechanisms of liver injury in preclinical research models. Because its clearance depends on a well-defined sequence of uptake, conjugation, and excretion, any perturbation in these steps can serve as a sensitive indicator of hepatotoxicity.
A key application is in studying cholestasis, a condition of reduced bile flow. By monitoring BSP kinetics, researchers can determine whether a toxicant impairs sinusoidal uptake, intracellular processes, or canalicular excretion. oup.com For example, studies with cadmium demonstrated that the metal causes a dose-dependent inhibition of BSP clearance, pointing to effects on both uptake at the sinusoidal membrane and excretion at the canalicular membrane. oup.com
BSP is also instrumental in studying the role of cellular defense and signaling pathways. Research using models with altered expression of the transcription factor Nrf2 has shown that Nrf2 activation enhances the biliary excretion of BSP. This effect is not due to changes in transporters but to the Nrf2-induced upregulation of glutathione-S-transferase (Gst) expression and activity, which accelerates BSP conjugation. oup.com These findings highlight how BSP can be used to dissect the molecular pathways that protect the liver from chemical stress and regulate xenobiotic metabolism.
Advanced Gene Editing Models for Elucidating Specific Transporter Functions
The advent of precise gene-editing technologies, most notably CRISPR-Cas9, has opened up unprecedented opportunities to dissect the function of individual proteins in complex biological processes. wikipedia.org Applying these tools to the study of this compound transport allows for the definitive clarification of the roles of specific transporters.
This approach has already proven powerful. For example, the use of Nrf2-null mice, a type of gene-edited model, was critical in proving that the Nrf2 pathway's effect on BSP excretion is mediated by Gst enzymes rather than transporters. In these Nrf2-null mice, BSP excretion was significantly reduced, while the excretion of a similar compound that does not undergo conjugation (dibromosulfophthalein) was unaffected. Future studies using CRISPR to target individual OATP isoforms or other putative binding partners will provide a much clearer picture of the complete molecular machinery involved in this compound's journey through the hepatocyte.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing Sulfobromophthalein clearance in hepatic function studies?
- Methodology : BSP clearance is typically measured via intravenous administration followed by serial blood sampling. Plasma concentrations are quantified using spectrophotometry at 580 nm (after alkalinization to convert BSP to its colored form). Key parameters include retention rate at 45 minutes (normal: <5%) and elimination half-life .
- Experimental Design : Use rodent models (e.g., rats) with controlled hepatic injury induction (e.g., CCl₄ exposure). Include sham-operated controls and validate liver damage via ALT/AST levels. Ensure ethical approval aligns with FINER criteria (Feasible, Novel, Ethical) .
Q. How is this compound’s hepatic uptake mechanism validated in vitro?
- Approach : Isolate hepatocytes via collagenase perfusion and incubate with BSP (0.1–10 μM). Measure uptake kinetics using competitive inhibitors (e.g., rifampicin for OATP transporters) and compare to negative controls. Validate with LC-MS/MS to confirm intracellular BSP accumulation .
- Data Analysis : Apply Michaelis-Menten kinetics to calculate Vmax and Km. Cross-validate results with siRNA knockdown of OATP1B1/1B3 transporters .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methods :
- Spectrophotometry : Cost-effective but limited by interference from bilirubin or hemoglobin.
- HPLC-UV : Use C18 columns with methanol-phosphate buffer (70:30) mobile phase; LOD ≈ 0.1 μg/mL.
- LC-MS/MS : Gold standard for specificity; employ deuterated BSP as an internal standard .
- Validation : Follow ICH guidelines for linearity (1–100 μg/mL), precision (CV <15%), and recovery (>85%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across species?
- Key Issues : Discrepancies in t½ (e.g., 2.5 min in rats vs. 8.5 min in dogs) may stem from interspecies differences in OATP expression or biliary excretion efficiency.
- Methodological Solutions :
- Conduct cross-species perfusion studies to isolate hepatic vs. renal contributions.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate parameters .
Q. What strategies mitigate confounding variables in BSP-based assessments of drug-induced liver injury (DILI)?
- Challenges : False positives from hemodynamic changes or concurrent nephrotoxicity.
- Experimental Design :
- Include dual biomarkers (e.g., BSP clearance + miR-122 for hepatocyte-specific injury).
- Control for glomerular filtration rate (GFR) using inulin clearance assays .
- Statistical Analysis : Apply multivariate regression to adjust for covariates like age and body weight .
Q. How do researchers validate novel fluorescent analogs of this compound for real-time hepatic imaging?
- Synthesis : Modify BSP with Cy5.5 or IRDye800CW via NHS ester conjugation. Confirm stability in serum via size-exclusion chromatography .
- In Vivo Testing : Compare pharmacokinetics to native BSP in knockout mice (e.g., Oatp1a4⁻/⁻). Use SPECT/CT for dynamic biliary excretion imaging .
Data Interpretation & Reproducibility
Q. Why do historical studies report variable BSP retention thresholds for diagnosing liver dysfunction?
- Analysis : Thresholds (e.g., 5% vs. 10% retention) often reflect differences in assay sensitivity or patient cohorts (e.g., cholestatic vs. hepatocellular injury).
- Recommendations : Reanalyze raw data using ROC curves to establish context-specific thresholds .
Q. What statistical frameworks are optimal for modeling BSP dose-response relationships in partial hepatectomy models?
- Approach : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Incorporate covariates like residual liver volume and regeneration rate .
Tables for Quick Reference
| Parameter | Rat Model | Human (Healthy) | Human (Cirrhosis) |
|---|---|---|---|
| Elimination t½ (min) | 2.5–3.5 | 5.5–8.5 | 20–45 |
| Plasma Protein Binding | 85% | 90% | 75% |
| Biliary Excretion | 70% | 65% | <30% |
Data synthesized from cross-study comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
